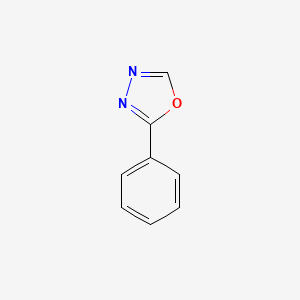
2-苯基-1,3,4-噁二唑
概述
描述
2-Phenyl-1,3,4-oxadiazole is a compound with the molecular formula C8H6N2O . It is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . This compound is often used in medicinal chemistry due to its diverse biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including 2-Phenyl-1,3,4-oxadiazole, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1,3,4-oxadiazole has been established using UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The InChIKey of the compound is ZEOMRHKTIYBETG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 2-Phenyl-1,3,4-oxadiazole is 146.15 g/mol . It has a topological polar surface area of 38.9 Ų . The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity .科学研究应用
抗微生物应用
2-苯基-1,3,4-噁二唑衍生物在抗微生物应用中显示出潜力。例如,合成了一系列含有2-苯基-1,3,4-噁二唑的化合物,并对各种微生物种类表现出显著活性。这表明这些化合物在对抗微生物感染方面具有潜力(Gul et al., 2017)。
镇痛和抗炎特性
基于2-苯基-1,3,4-噁二唑的化合物已被研究其镇痛和抗炎特性。针对环氧合酶-2酶的分子对接研究表明,这些化合物可能是有效的COX-2抑制剂,具有缓解疼痛和减轻炎症的潜力(Bala et al., 2013)。
光学和电子应用
这些化合物在光学和电子领域也很显著。例如,合成了含有咪唑单元的衍生物,显示出独特的光学特性,如荧光发射,使它们成为光电子器件应用的候选者(Yan et al., 2010)。
传感应用
2-苯基-1,3,4-噁二唑衍生物已被用于开发选择性化学传感器。这些传感器对某些阴离子具有高选择性,可应用于环境监测和化学分析(Tong et al., 2003)。
电子材料应用
在电子材料领域,这些衍生物已被纳入新型聚合物中,用于LED的应用。它们的电子特性使它们适用于提高有机LED的性能(Zhang et al., 2011)。
放射碘化
1,3,4-噁二唑基团,包括2-苯基-1,3,4-噁二唑,已被用于放射碘化过程,表明其在放射性药物应用中的潜力(Heindel et al., 1985)。
合成和材料科学
这些化合物在材料科学和合成化学中也很重要。研究重点是开发这些衍生物的环保高效合成方法,突显了它们在绿色化学中的重要性(Zhu et al., 2015)。
未来方向
属性
IUPAC Name |
2-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOMRHKTIYBETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231799 | |
| Record name | 1,3,4-Oxadiazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3,4-oxadiazole | |
CAS RN |
825-56-9 | |
| Record name | 5-Phenyl-1,3,4-Oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 825-56-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Oxadiazole, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

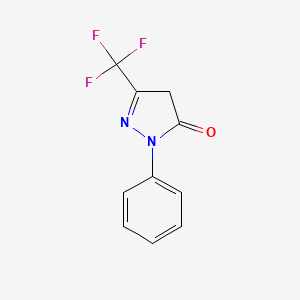
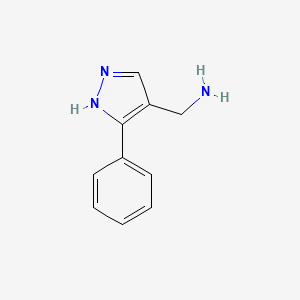
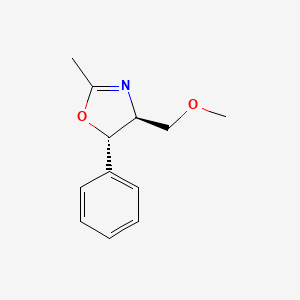
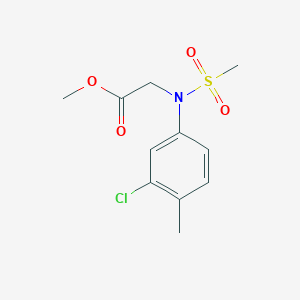
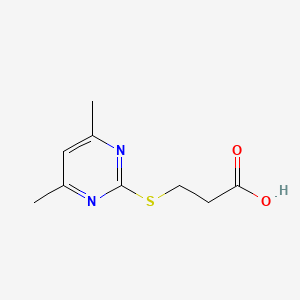
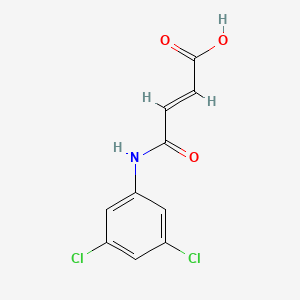
![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)
![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)
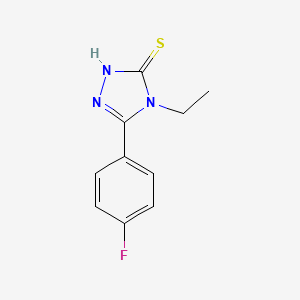


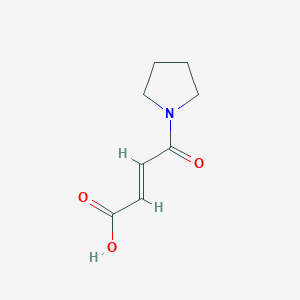
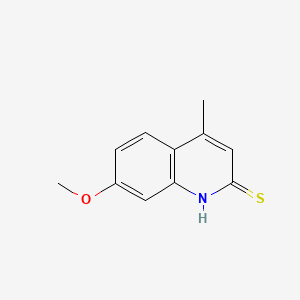
![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)